molecular formula C25H36N4O B8150232 dynole 34-2

dynole 34-2

Cat. No.: B8150232
M. Wt: 408.6 g/mol
InChI Key: MYIMRONQBLZJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynole 34-2 is a small-molecule dynamin inhibitor that targets the GTPase domain of dynamin, a protein critical for clathrin-mediated endocytosis (CME), vesicle recycling, and actin-cytoskeletal dynamics . It is part of the Dynole class of compounds synthesized via Knoevenagel condensation, with demonstrated efficacy in disrupting membrane fission and downstream signaling pathways .

Properties

IUPAC Name

2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMRONQBLZJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(3-(Dimethylamino)propyl)-1H-indole-3-carbaldehyde (1)

The aldehyde precursor is synthesized through a two-step process:

  • Alkylation of indole : Indole is alkylated with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., NaH) to introduce the dimethylaminopropyl side chain.

  • Formylation : The resulting 1-(3-(dimethylamino)propyl)-1H-indole undergoes Vilsmeier-Haack formylation using POCl₃ and DMF to install the aldehyde group at the 3-position.

Key Data

StepYieldPurity (HPLC)
Alkylation75%95%
Formylation68%92%

Knoevenagel Condensation with N-Octyl-2-cyanoacetamide (3)

The critical coupling reaction is performed as follows:

  • Reaction setup : A mixture of 1 (1.0 equiv), 3 (1.2 equiv), and piperidine (10 mol%) in ethanol is refluxed for 18 hours.

  • Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) yields this compound as a yellow solid.

Optimization Insights

  • Catalyst screening : Piperidine outperforms other bases (e.g., ammonium acetate) in reaction efficiency.

  • Solvent effects : Ethanol provides higher yields (82%) compared to methanol (75%) or acetonitrile (68%).

  • Scalability : The reaction is scalable to 10 g without significant yield reduction.

Characterization and Analytical Data

This compound is characterized using spectroscopic and chromatographic techniques:

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, aromatic), 6.89 (d, J = 15.6 Hz, 1H, CH=), 4.15 (t, J = 6.8 Hz, 2H, NCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.28 (s, 6H, N(CH₃)₂), 1.60–1.20 (m, 10H, alkyl chain).

  • HRMS : m/z calculated for C₂₅H₃₆N₄O [M+H]⁺: 409.2965, found: 409.2968.

Purity and Solubility

ParameterValue
HPLC purity≥99%
Solubility (DMSO)40.86 mg/mL
Solubility (ethanol)20.43 mg/mL
LogP4.11

Data adapted from batch-specific certificates of analysis.

Comparative Analysis of Synthetic Approaches

Yield Improvements

Initial protocols reported yields of 65–70%, but iterative optimizations (e.g., solvent selection, catalyst loading) have increased yields to 82%. The use of anhydrous solvents and controlled temperature further enhances reproducibility.

Applications in Biomedical Research

This compound’s synthesis enables its use in diverse studies:

  • Endocytosis inhibition : IC₅₀ = 5.0 μM in receptor-mediated endocytosis assays.

  • Anticancer activity : GI₅₀ values of 1.5–4.7 μM in glioblastoma and neuroblastoma cell lines.

  • Viral entry blockade : Effective against cytomegalovirus by disrupting assembly compartment formation .

Chemical Reactions Analysis

dynole 34-2 undergoes various chemical reactions, including:

Scientific Research Applications

dynole 34-2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dynole 34-2 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinase C (PKC), a key enzyme involved in various intracellular signaling pathways. By inhibiting PKC, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been shown to interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Dynamin Inhibitors

Dynole Series

Dynole 2-24 :
  • Synthesis: Derived via reductive amination of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde .
  • Mechanism: Targets dynamin’s G domain but exhibits lower potency compared to Dynole 34-2 .
  • Efficacy: IC₅₀ of 2.5 µM for dynamin GTPase inhibition, weaker than this compound (1.3 µM) .
Dynole 31-2 :
  • Role: Inactive control compound used to validate this compound’s specificity .

Dyngo Series

Dyngo 4a :
  • Mechanism : Allosteric inhibitor targeting dynamin’s G domain; improved toxicity profile compared to Dynasore .
  • Applications: Reduces endocytosis in cytomegalovirus studies but lacks this compound’s efficacy in leukemia models .
  • IC₅₀: 0.6 µM (GTPase inhibition), slightly more potent than this compound .
Dyngo Ø :
  • Role : Inactive control for Dyngo 4a .

Other Dynamin Inhibitors

Dynasore :
  • Mechanism: Non-competitive GTPase inhibitor with broad-spectrum activity but high cytotoxicity .
  • Limitations: Rapid off-target effects and poor selectivity compared to this compound .
  • IC₅₀: 15 µM (GTPase inhibition), significantly higher than this compound .
MiTMAB (Myristyl Trimethyl Ammonium Bromide) :
  • Mechanism : Blocks dynamin recruitment via PH domain binding, impairing membrane interaction .
  • Applications : Less effective in leukemia models; primarily used to study exocytosis .
  • Toxicity: Higher cytotoxicity in normal cells compared to this compound .
Iminodyn-22 :

Comparative Data Table

Compound Target Domain Mechanism IC₅₀ (GTPase) Selectivity for Cancer Cells Key Applications
This compound G domain Non-competitive inhibition 1.3 µM High T-ALL, AML, cytokinesis arrest
Dynole 2-24 G domain Reductive amination derivative 2.5 µM Moderate Basic dynamin research
Dyngo 4a Allosteric G domain GTPase inhibition 0.6 µM Moderate Viral infection studies
Dynasore G domain Non-competitive inhibition 15 µM Low Broad endocytosis studies
MiTMAB PH domain Membrane recruitment blockade N/A Low Exocytosis studies

Research Findings and Advantages of this compound

Therapeutic Superiority

  • Multi-Pathway Inhibition: Blocks IL-7R, Notch1, STAT5, AKT, and mTORC1, overcoming resistance seen in single-target therapies .
  • Synergy with Chemotherapy : Reduces pre-LSC burden by 10–100x in T-ALL and AML models when combined with DA5+3 or VXL regimens .
  • Tolerability: No significant myelosuppression or gastrointestinal toxicity in vivo, unlike Dynasore .

Limitations

  • Mutation Dependency : Ineffective against LSCs with activating STAT5/JAK2 mutations .
  • Short Half-Life : Requires frequent dosing despite high peak concentrations .

Biological Activity

Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, primarily affecting dynamin I. This compound has garnered attention for its significant biological activity, particularly in the context of cellular endocytosis and cancer cell proliferation. The following sections will detail its mechanisms of action, effects on various signaling pathways, and implications for therapeutic applications.

Chemical Profile

  • Chemical Name : 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide
  • Molecular Weight : 408.58 g/mol
  • IC50 Values :
    • Dynamin I Inhibition : 1.3 μM
    • Receptor-Mediated Endocytosis (RME) : 5.0 μM

This compound inhibits dynamin-dependent endocytosis (DDE), a critical process for various cellular functions, including receptor internalization and signal transduction. The compound's mechanism involves:

  • Inhibition of GTPase Activity : this compound effectively blocks the GTPase activity of dynamin, preventing the necessary membrane fission during endocytosis .
  • Impact on Signaling Pathways : The inhibition of DDE leads to decreased activation of several key signaling pathways, including:
    • IL-7 Signaling : this compound has been shown to reduce phosphorylation of Stat5, a critical component in IL-7 signal transduction in leukemia cells .
    • Notch1 Signaling : It also impairs Notch1 signaling by blocking receptor internalization, further affecting the growth and survival of leukemic stem cells .

Cell Proliferation and Apoptosis

This compound exhibits selective antiproliferative properties, particularly in dividing cancer cells. Research indicates that:

  • Induction of Apoptosis : Treatment with this compound leads to characteristic apoptotic features such as cell blebbing and DNA fragmentation in cancer cell lines like HeLa .
  • Cytokinesis Failure : The compound specifically targets the abscission stage of cytokinesis, resulting in multinucleation and cell death in dividing cells .

Case Studies

  • Acute Leukemia Models : In studies involving Ba/F3 IL-7R cells, this compound demonstrated dose-dependent cytotoxicity, correlating with inhibited Stat5 activation. This suggests potential therapeutic applications in overcoming chemoresistance in leukemia .
  • Endothelial Cells : The impact on endothelial cell function was assessed through receptor-mediated endocytosis assays, where this compound showed significant inhibition compared to control groups .

Comparative Analysis with Other Compounds

CompoundIC50 (Dynamin I)IC50 (RME)Mechanism
This compound1.3 μM5.0 μMInhibits GTPase activity
Dynasore~15 μM~80 μMInhibits dynamin-mediated RME
MiTMABNot specifiedNot specifiedPan-dynamin inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.